2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine” is a polycyclic aromatic compound . It has a molecular formula of C20H24N6 and a molecular weight of 348.454 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The compound forms an eight-membered hetero-synthon involving the O3-carboxylic acid-H donating to the pyrimidine-N4 and the carbonyl-O4 accepting a hydrogen bond from the adjacent N2-amine-H .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H24N6 and a molecular weight of 348.454 . Its solubility in DMSO is unknown .Mechanism of Action
The compound has been found to inhibit PAK4, a member of the serine/threonine protein kinases, which are key effectors of the Rho family GTPases Rac and Cdc42 . These kinases play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Future Directions
The compound has shown potential as a PAK4 inhibitor for anticancer activity . It demonstrated potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line . Therefore, it has potential for further development in anticancer research.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-12-10-16(22-17(21-12)15-4-5-15)23-6-8-24(9-7-23)18-13(2)14(3)19-11-20-18/h10-11,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVIYQKUGPFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.